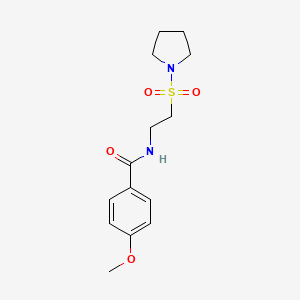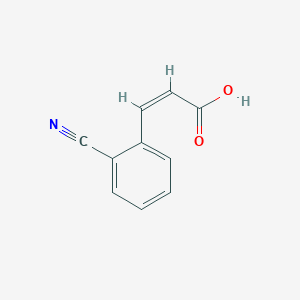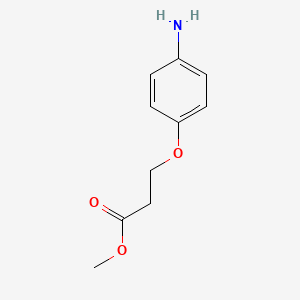
Methyl 3-(4-aminophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-aminophenoxy)propanoate” is a chemical compound with the empirical formula C10H13NO3 . It is a derivative of tyrosine . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)CCOC1=CC=C(C=C1)N . The molecular weight of the compound is 195.22 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its empirical formula is C10H13NO3, and it has a molecular weight of 195.22 .科学的研究の応用
Herbicidal Activity and Plant Physiology
One of the applications of similar compounds, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (a related chemical structure), is in agriculture as selective herbicides. These compounds inhibit plant growth by acting as auxin antagonists, affecting the elongation of oat and wheat coleoptile segments. This suggests potential utility in controlling weed species without harming crops, indicating a research avenue for Methyl 3-(4-aminophenoxy)propanoate in plant physiology and agricultural chemistry (Shimabukuro et al., 1978).
Antimicrobial and Anti-inflammatory Applications
Compounds structurally related to this compound have demonstrated antimicrobial and anti-inflammatory activities. For instance, derivatives of phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv., which share a structural resemblance, showed modest inhibitory activities against certain microbial strains and LPS-induced NO production in macrophage cells. This indicates potential for this compound to serve as a basis for developing new anti-inflammatory and antimicrobial agents (Xiaolei Ren et al., 2021).
Materials Science and Polymer Chemistry
The synthesis and properties of hyperbranched aromatic polyamide from related compounds underscore the potential application of this compound in the development of new polymeric materials. These materials are noted for their solubility in various solvents and good thermal properties, suggesting applications in coatings, adhesives, and composite materials (Yang et al., 1999).
Environmental Chemistry
Research into the photodegradation of herbicides highlights the relevance of structural analogs of this compound in environmental chemistry. The study of how similar compounds interact with organic and inorganic components in aqueous solutions can inform the development of more environmentally friendly herbicides with reduced persistence in ecosystems (Vione et al., 2010).
Safety and Hazards
“Methyl 3-(4-aminophenoxy)propanoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is associated with hazard statements H301, H315, H319, and H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
特性
IUPAC Name |
methyl 3-(4-aminophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRTYMRNUWARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130198-72-0 |
Source


|
| Record name | methyl 3-(4-aminophenoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

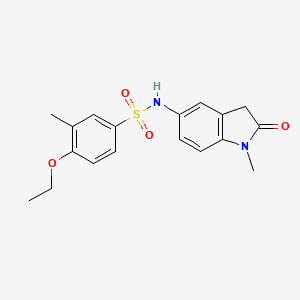
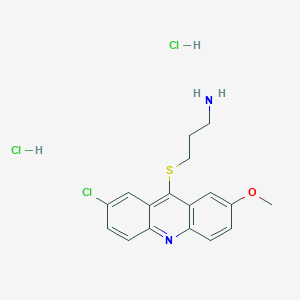

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)
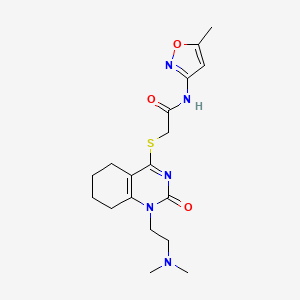
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
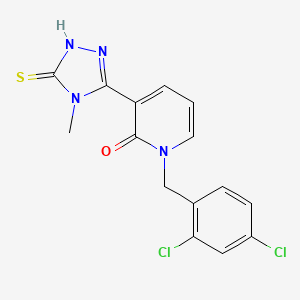
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
